(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride
Description
(1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a pyrrolidine core substituted with a 2-bromopyridinylmethyl group and a methanamine side chain. The hydrochloride salt enhances its stability and solubility. Key structural attributes include:
- Molecular formula: $ \text{C}{11}\text{H}{17}\text{BrN}_3\cdot\text{HCl} $ (estimated).
- Molecular weight: ~306.36 g/mol (calculated).
- Key functional groups: A pyrrolidine ring, a brominated pyridine moiety, and a primary amine.
The 2-bromopyridine substituent introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and pharmacokinetics.
Properties
IUPAC Name |
[1-[(2-bromopyridin-4-yl)methyl]pyrrolidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c12-11-5-9(1-3-14-11)7-15-4-2-10(6-13)8-15;/h1,3,5,10H,2,4,6-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCPCSTJXCEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC2=CC(=NC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420992-70-6 | |
| Record name | 3-Pyrrolidinemethanamine, 1-[(2-bromo-4-pyridinyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420992-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-3-ylmethanamine core. This core can be synthesized through the reaction of suitable precursors such as pyrrolidin-3-one and an appropriate amine source[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1 ...](https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra06724h). The bromopyridine moiety is then introduced through a substitution reaction, where a brominating agent is used to replace a suitable leaving group on the pyridine ring[{{{CITATION{{{_1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ....
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form an amine oxide.
Reduction: : The bromine atom on the pyridine ring can be reduced to form a pyridine derivative.
Substitution: : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Formation of pyridine derivatives.
Substitution: : Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1-((2-Bromopyridin-4-yl)methyl)pyrrolidin-3-yl)methanamine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogs from the provided evidence:
Key Research Findings
a) Halogen Effects
- Bromine vs. Fluorine: Bromine’s larger atomic radius (1.85 Å vs. However, fluorine’s electronegativity enables stronger hydrogen bonds and dipole interactions .
- Multi-halogenated analogs (e.g., 2-Bromo-5-chloro-3-fluoro-4-hydroxypyridine) exhibit heightened reactivity but may face metabolic instability due to electron-withdrawing effects .
b) Heterocycle Impact
- Pyrrolidine vs. Piperidine : Pyrrolidine’s five-membered ring allows greater flexibility, facilitating interactions with curved binding pockets. Piperidine’s six-membered structure offers rigidity, which may enhance selectivity in flat active sites .
c) Aromatic System Differences
- Pyridine vs. Phenyl : The pyridine nitrogen in the target compound enables hydrogen bonding and metal coordination, absent in phenyl-substituted analogs. This feature could improve target engagement in enzymes or receptors requiring Lewis acid interactions .
d) Salt Form and Solubility
Pharmacological Implications
- Target Compound : Bromine’s lipophilicity may improve blood-brain barrier penetration, making it suitable for central nervous system targets. However, its larger size could reduce metabolic clearance rates.
- Fluorophenyl Analogs : Preferred for targets requiring tight, dipole-driven binding (e.g., kinase inhibitors) .
- Piperidine Derivatives : Ideal for rigid, planar binding sites (e.g., serotonin receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
